ROS 234

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

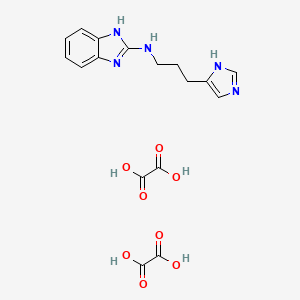

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTBCMILCFDKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ROS 234 Dioxalate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ROS 234 dioxalate is a potent and selective histamine H3 receptor antagonist. Its mechanism of action is centered on its ability to block the inhibitory effects of the H3 receptor, a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system. By antagonizing the H3 receptor, this compound dioxalate enhances the release of histamine and other key neurotransmitters, leading to its observed pharmacological effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound dioxalate, including its interaction with the H3 receptor signaling pathway, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

The primary mechanism of action of this compound dioxalate is its competitive antagonism of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins.[1]

As a presynaptic autoreceptor, the H3 receptor is located on histaminergic neurons and functions as a negative feedback mechanism. When activated by histamine, it inhibits further synthesis and release of histamine.

As a presynaptic heteroreceptor, the H3 receptor is also found on non-histaminergic neurons, where it modulates the release of other important neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

By binding to the H3 receptor without activating it, this compound dioxalate blocks the binding of the endogenous agonist, histamine. This action disinhibits the negative feedback loop, leading to an increased release of histamine and other neurotransmitters in the synaptic cleft. This enhanced neurotransmission is believed to be the basis for the potential therapeutic effects of H3 receptor antagonists in various neurological and psychiatric disorders.

Signaling Pathway of the Histamine H3 Receptor

The histamine H3 receptor, upon activation by an agonist like histamine, initiates an intracellular signaling cascade that leads to the inhibition of neurotransmitter release. This compound dioxalate, as an antagonist, prevents this cascade from occurring.

-

G Protein Coupling and Adenylyl Cyclase Inhibition: The H3 receptor is coupled to Gi/o proteins. Agonist binding causes the dissociation of the G protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, particularly N-type voltage-gated calcium channels. This interaction reduces calcium influx into the presynaptic terminal.

-

Inhibition of Neurotransmitter Release: The combination of reduced cAMP levels and decreased calcium influx ultimately results in the inhibition of neurotransmitter release from the presynaptic neuron.

By blocking the initial agonist binding step, this compound dioxalate prevents the activation of this inhibitory signaling pathway, thereby promoting neurotransmitter release.

Caption: Signaling pathway of the histamine H3 receptor.

Quantitative Pharmacological Data

The potency and efficacy of this compound dioxalate have been quantified in several key preclinical studies. The following tables summarize the available quantitative data.

| Parameter | Value | Assay System | Reference |

| pKi | 8.90 | Rat cerebral cortex H3-receptor | [2] |

| pKB | 9.46 | Guinea-pig ileum H3-receptor | [2] |

| ED50 | 19.12 mg/kg (i.p.) | Ex vivo binding in Rat cerebral cortex | [2] |

Table 1: Key Pharmacological Parameters of this compound Dioxalate

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound dioxalate. Disclaimer: The full-text articles for the primary studies were not available. The following protocols are based on standard and widely accepted methods for these assays and may not reflect the exact procedures used in the original publications.

H3 Receptor Binding Affinity (pKi) Determination in Rat Cerebral Cortex

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H3 receptor in rat brain tissue.

Materials:

-

Rat cerebral cortex tissue

-

Radioligand: [³H]-(R)-α-methylhistamine ([³H]-RAMHA)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Test Compound: this compound dioxalate

-

Non-specific binding control: High concentration of a known H3 agonist (e.g., 10 µM (R)-α-methylhistamine)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat cerebral cortex in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

A range of concentrations of the test compound (this compound dioxalate).

-

[³H]-RAMHA at a final concentration close to its Kd (e.g., 1 nM).

-

Membrane preparation.

-

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control instead of the test compound.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is the negative logarithm of the Ki.

-

Caption: Workflow for H3 receptor binding affinity assay.

H3 Receptor Antagonist Potency (pKB) Determination in Guinea-Pig Ileum

This protocol describes a functional assay to determine the antagonist potency of a test compound on the histamine H3 receptor in an isolated guinea-pig ileum preparation.

Materials:

-

Guinea pig

-

Tyrode's solution (physiological salt solution)

-

H3 receptor agonist: (R)-α-methylhistamine

-

Test compound: this compound dioxalate

-

Organ bath with a transducer to measure muscle contraction

-

Stimulator for electrical field stimulation

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig.

-

Isolate a segment of the terminal ileum and place it in oxygenated Tyrode's solution.

-

Clean the ileum segment and cut it into 2-3 cm long pieces.

-

Mount a segment in an organ bath containing oxygenated Tyrode's solution at 37°C.

-

-

Functional Assay:

-

Apply electrical field stimulation to the tissue to induce cholinergic contractions.

-

Establish a cumulative concentration-response curve for the H3 agonist ((R)-α-methylhistamine) by adding increasing concentrations to the organ bath and measuring the inhibition of the electrically induced contractions.

-

Wash the tissue and allow it to recover.

-

Add a fixed concentration of the antagonist (this compound dioxalate) to the organ bath and allow it to equilibrate for a set period (e.g., 30 minutes).

-

In the presence of the antagonist, re-establish the concentration-response curve for the H3 agonist.

-

Repeat this process with several different concentrations of the antagonist.

-

-

Data Analysis:

-

Plot the log of the agonist concentration versus the response (inhibition of contraction) for each antagonist concentration.

-

Determine the EC50 of the agonist in the absence and presence of each antagonist concentration.

-

Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

Perform a Schild regression by plotting the log(DR-1) against the log of the antagonist concentration.

-

The x-intercept of the Schild plot gives the pA₂, which is equivalent to the pKB for a competitive antagonist.

-

Ex Vivo H3 Receptor Occupancy (ED50) Determination in Rat Cerebral Cortex

This protocol describes an ex vivo binding assay to determine the dose of a test compound required to occupy 50% of the H3 receptors in the brain after systemic administration.

Materials:

-

Rats

-

Test compound: this compound dioxalate

-

Radioligand: [³H]-(R)-α-methylhistamine ([³H]-RAMHA)

-

Homogenization buffer

-

Wash buffer

-

Scintillation counter and scintillation fluid

Procedure:

-

In Vivo Dosing:

-

Administer different doses of this compound dioxalate (e.g., intraperitoneally) to groups of rats.

-

Include a vehicle-treated control group.

-

-

Tissue Collection:

-

At a specific time point after dosing, humanely euthanize the rats.

-

Rapidly dissect the cerebral cortex and freeze it.

-

-

Ex Vivo Binding:

-

Prepare cerebral cortex membranes from each animal as described in the pKi determination protocol.

-

Incubate a fixed amount of the membrane preparation with the radioligand ([³H]-RAMHA) at a concentration near its Kd. No unlabeled antagonist is added in vitro.

-

Measure the specific binding of the radioligand for each dose group.

-

-

Data Analysis:

-

The amount of specific radioligand binding will be inversely proportional to the in vivo receptor occupancy by the test compound.

-

Calculate the percentage of receptor occupancy for each dose compared to the vehicle-treated group.

-

Plot the percentage of receptor occupancy against the dose of the test compound.

-

Determine the ED50, the dose that produces 50% receptor occupancy, from the dose-response curve.

-

Caption: Workflow for ex vivo H3 receptor occupancy assay.

Conclusion

This compound dioxalate is a potent histamine H3 receptor antagonist. Its mechanism of action involves the blockade of the inhibitory H3 receptor, leading to an enhanced release of histamine and other neurotransmitters. The quantitative data from preclinical studies confirm its high affinity and potency. The experimental protocols detailed in this guide provide a framework for the pharmacological characterization of this and similar compounds targeting the histaminergic system. Further research into the therapeutic applications of this compound dioxalate and other H3 receptor antagonists is warranted, given their potential to modulate key neurotransmitter systems involved in a range of CNS disorders.

References

An In-depth Technical Guide to ROS 234 Dioxalate: A Potent Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ROS 234 dioxalate, a potent antagonist of the histamine H3 receptor. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound dioxalate, chemically known as N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate, is a small molecule with a molecular formula of C₁₃H₁₅N₅·2C₂H₂O₄ and a molecular weight of 421.37 g/mol . Its structure features a benzimidazole core linked to an imidazole moiety through a propyl chain.

Caption: 2D Chemical Structure of this compound dioxalate.

Quantitative chemical and physical properties of this compound dioxalate are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₅·2C₂H₂O₄ | |

| Molecular Weight | 421.37 g/mol | |

| Chemical Name | N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate | [1] |

| CAS Number | 1781941-93-2 | |

| Purity | ≥99% (HPLC) | [1] |

| Solubility | Soluble to 50 mM in water and DMSO | |

| Storage | Desiccate at Room Temperature | [1] |

Mechanism of Action and Signaling Pathways

This compound dioxalate exerts its pharmacological effects as a potent antagonist of the histamine H3 receptor.[1][2][3] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central and peripheral nervous systems. As an antagonist, this compound dioxalate blocks the constitutive activity of the H3 receptor, leading to an enhanced release of these neurotransmitters.

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. The antagonism of this receptor by compounds like this compound dioxalate modulates several downstream signaling cascades.

References

An In-Depth Technical Guide to the Synthesis and Characterization of ROS 234 Dioxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of ROS 234 dioxalate, a potent histamine H3 receptor antagonist. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound dioxalate is a high-affinity antagonist for the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, the H3 receptor plays a crucial role in modulating the release of histamine and other neurotransmitters. Consequently, H3 receptor antagonists like this compound dioxalate are valuable research tools and potential therapeutic agents for a range of neurological and psychiatric disorders. This guide details the chemical synthesis, analytical characterization, and pharmacological assessment of this compound.

Synthesis of this compound Dioxalate

While the specific, step-by-step synthesis of this compound dioxalate is detailed in proprietary literature, a general and representative synthetic workflow for its parent class of 2-aminobenzimidazole derivatives can be described. The synthesis typically involves the construction of the 2-aminobenzimidazole core followed by alkylation with a suitable side chain containing the imidazole moiety.

A plausible synthetic route, based on established methods for this class of compounds, is outlined below. This process begins with the formation of a substituted 2-aminobenzimidazole, which is then coupled with an imidazolylpropyl halide. The final step involves the formation of the dioxalate salt.

Characterization of this compound Dioxalate

The structural confirmation and purity assessment of this compound dioxalate are critical for its use in biological assays. Standard analytical techniques are employed for its characterization.

3.1. Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized compound. The spectra would confirm the presence of the benzimidazole and imidazole rings, the propyl linker, and the correct number of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the free base and to confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C=N bonds.

3.2. Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to determine the purity of the final compound. A purity of ≥98% is generally required for in vitro and in vivo studies.

Quantitative Data Summary

The biological activity of this compound dioxalate has been quantified in various assays. The key parameters are summarized in the table below.

| Parameter | Value | Species/System | Reference |

| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2] |

| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2] |

| ED50 | 19.12 mg/kg (i.p.) | ex vivo Rat cerebral cortex | [1][2] |

Mechanism of Action and Signaling Pathway

This compound dioxalate functions as a potent antagonist at the histamine H3 receptor. The H3 receptor is a Gi/o-coupled GPCR. Its activation by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound dioxalate blocks the binding of histamine to the H3 receptor, thereby preventing this signaling cascade and leading to an increase in the release of histamine and other neurotransmitters.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound dioxalate.

6.1. Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound dioxalate for the histamine H3 receptor.

Materials:

-

Membranes from cells expressing the histamine H3 receptor (e.g., from rat cerebral cortex or a recombinant cell line).

-

[³H]-(R)-α-methylhistamine (a radiolabeled H3 receptor agonist).

-

This compound dioxalate (test compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., 10 µM unlabeled (R)-α-methylhistamine).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound dioxalate in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the various dilutions of this compound dioxalate.

-

100 µL of the membrane preparation.

-

50 µL of [³H]-(R)-α-methylhistamine (at a concentration close to its Kd).

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound dioxalate from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

6.2. [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound dioxalate to antagonize agonist-stimulated G-protein activation.

Materials:

-

Membranes from cells expressing the histamine H3 receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

An H3 receptor agonist (e.g., (R)-α-methylhistamine).

-

This compound dioxalate (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.

-

GTPγS (unlabeled, for non-specific binding).

-

Other materials as in the radioligand binding assay.

Procedure:

-

Prepare serial dilutions of this compound dioxalate and a fixed concentration of the H3 agonist in assay buffer.

-

In a 96-well plate, add:

-

50 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

-

50 µL of the this compound dioxalate dilutions.

-

50 µL of the H3 agonist.

-

50 µL of the membrane preparation.

-

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding 50 µL of [³⁵S]GTPγS.

-

Incubate for 30-60 minutes at 30°C.

-

Terminate the reaction, filter, wash, and count radioactivity as described for the radioligand binding assay.

-

Analyze the data to determine the ability of this compound dioxalate to inhibit the agonist-induced increase in [³⁵S]GTPγS binding and calculate its pA₂ or IC₅₀ value.

Conclusion

This compound dioxalate is a valuable pharmacological tool for studying the histamine H3 receptor. This guide provides a comprehensive overview of its synthesis, characterization, and biological evaluation. The detailed protocols and data presented herein should serve as a useful resource for researchers in the field of drug discovery and development.

Disclaimer: The synthesis protocol provided is a representative example for the 2-aminobenzimidazole class of compounds and may require optimization for the specific synthesis of this compound dioxalate. For exact protocols and characterization data, consulting the primary literature is recommended.

References

An In-Depth Technical Guide to ROS 234 Dioxalate: A Potent Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROS 234 dioxalate has emerged as a potent and selective antagonist for the histamine H3 receptor, a key player in the modulation of neurotransmitter release within the central nervous system. This technical guide provides a comprehensive overview of the core pharmacological characteristics of this compound dioxalate, including its binding affinity, in vitro and in vivo functional activity, and the experimental methodologies employed in its evaluation. The document is intended to serve as a detailed resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development, offering insights into the scientific foundation of this compound and its potential as a research tool.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the synthesis and release of histamine and other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Its strategic location in the central nervous system has made it an attractive target for the development of therapeutic agents for a range of neurological and psychiatric disorders. This compound dioxalate is a notable compound in this area, demonstrating high affinity and antagonist activity at the H3 receptor. This guide synthesizes the available data on this compound dioxalate to facilitate a deeper understanding of its pharmacological profile.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound dioxalate, providing a clear comparison of its activity across different experimental models.

Table 1: Receptor Binding Affinity

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| pKi | Rat | Cerebral Cortex | 8.90 | [1][2] |

Table 2: In Vitro Functional Antagonism

| Parameter | Species | Tissue Preparation | Value | Reference |

| pKB | Guinea-pig | Ileum | 9.46 | [1][2] |

Table 3: In Vivo Activity

| Parameter | Species | Assay | Value (mg/kg, i.p.) | Reference |

| ED50 | Rat | ex vivo binding in cerebral cortex | 19.12 | [1][2] |

It is consistently noted that this compound dioxalate exhibits poor penetration of the blood-brain barrier.[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of this receptor by compounds like this compound dioxalate blocks the downstream signaling cascade initiated by histamine.

Experimental Workflow for In Vitro Binding Assay

The determination of the binding affinity (pKi) of this compound dioxalate to the H3 receptor typically involves a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited.

Radioligand Binding Assay (Rat Cerebral Cortex)

This protocol is a generalized procedure based on standard methods for H3 receptor binding assays.

Objective: To determine the binding affinity (Ki) of this compound dioxalate for the histamine H3 receptor in rat cerebral cortex membranes.

Materials:

-

Rat cerebral cortex tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [3H]Nα-methylhistamine

-

Unlabeled ligand for non-specific binding determination (e.g., histamine or a potent H3 agonist)

-

This compound dioxalate solutions of varying concentrations

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat cerebral cortex in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet by resuspension and centrifugation. Finally, resuspend the pellet in assay buffer.

-

Binding Assay: In a reaction tube, combine the membrane preparation, a fixed concentration of [3H]Nα-methylhistamine, and varying concentrations of this compound dioxalate. For determining non-specific binding, a separate set of tubes should contain the membrane preparation, radioligand, and a high concentration of an unlabeled H3 ligand.

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of this compound dioxalate by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound dioxalate concentration to generate a competition curve. Calculate the IC50 value (the concentration of this compound dioxalate that inhibits 50% of the specific binding of the radioligand) from this curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Guinea Pig Ileum)

This protocol describes a classic organ bath experiment to assess the functional antagonist activity of this compound dioxalate.

Objective: To determine the functional antagonist potency (pKB) of this compound dioxalate at the histamine H3 receptor in isolated guinea pig ileum.

Materials:

-

Guinea pig ileum

-

Krebs-Henseleit solution or similar physiological salt solution

-

Histamine H3 receptor agonist (e.g., R-α-methylhistamine)

-

This compound dioxalate solutions of varying concentrations

-

Organ bath setup with an isometric transducer and data acquisition system

Procedure:

-

Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated physiological salt solution maintained at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

Agonist Response: Elicit contractions of the ileum by electrical field stimulation. The H3 receptor agonist inhibits these contractions in a concentration-dependent manner.

-

Antagonist Incubation: In the presence of a fixed concentration of this compound dioxalate, repeat the concentration-response curve for the H3 agonist.

-

Data Analysis: The antagonist will cause a rightward shift in the agonist concentration-response curve. The magnitude of this shift is used to calculate the pA2 value, which is equivalent to the pKB for a competitive antagonist. This is typically done using the Schild equation.

Ex Vivo Binding Assay (Rat Brain)

This assay measures the in vivo occupancy of H3 receptors by this compound dioxalate after systemic administration.

Objective: To determine the in vivo potency (ED50) of this compound dioxalate to occupy histamine H3 receptors in the rat brain.

Materials:

-

Rats

-

This compound dioxalate for intraperitoneal (i.p.) injection

-

Radioligand for H3 receptor (e.g., [3H]Nα-methylhistamine)

-

Homogenization and assay buffers

-

Filtration and scintillation counting equipment

Procedure:

-

Drug Administration: Administer various doses of this compound dioxalate to different groups of rats via intraperitoneal injection. A control group receives the vehicle.

-

Tissue Collection: At a predetermined time after injection, euthanize the rats and rapidly dissect the cerebral cortex.

-

Membrane Preparation: Prepare cortical membranes from each animal as described in the radioligand binding assay protocol.

-

Ex Vivo Binding: Incubate the prepared membranes with a saturating concentration of the H3 radioligand.

-

Quantification and Analysis: Measure the amount of specific radioligand binding for each dose group. The dose of this compound dioxalate that causes a 50% reduction in specific binding compared to the vehicle-treated group is the ED50.

Conclusion

This compound dioxalate is a well-characterized, potent, and selective histamine H3 receptor antagonist. The data presented in this guide, derived from standard and robust pharmacological assays, confirm its utility as a valuable research tool for investigating the physiological and pathophysiological roles of the H3 receptor. While its poor blood-brain barrier permeability may limit its direct therapeutic application for central nervous system disorders requiring high brain concentrations, it remains an excellent compound for peripheral H3 receptor studies and as a reference compound in the development of new H3 receptor antagonists with improved pharmacokinetic profiles. This technical guide provides the foundational information necessary for researchers to effectively utilize and build upon the existing knowledge of this compound dioxalate.

References

In Vitro Binding Affinity and Mechanism of Action of ROS 234 Dioxalate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: ROS 234 dioxalate is a potent and selective antagonist for the histamine H3 receptor.[1][2][3][4] This compound has been characterized in preclinical studies, demonstrating high binding affinity for H3 receptors in various tissues. Due to its limited ability to cross the blood-brain barrier, its effects are primarily localized to peripheral systems.[3][4] This technical guide provides a detailed summary of the in vitro binding affinity of this compound dioxalate, the experimental protocols used for its characterization, and its role within the H3 receptor signaling pathway.

In Vitro Binding Affinity Data

The binding affinity of this compound dioxalate has been quantified using various in vitro assays, which highlight its potency at H3 receptors from different species. The key affinity parameters are summarized below.

| Parameter | Value | Receptor Source | Species | Reference |

| pKi | 8.90 | Cerebral Cortex | Rat | [1][2] |

| pKB | 9.46 | Ileum | Guinea Pig | [1][2][3][4] |

Note: The pKi and pKB values are negative logarithms of the inhibitor constant (Ki) and antagonist dissociation constant (KB), respectively. Higher values indicate greater binding affinity.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of binding affinity data. Based on the characterization of this compound dioxalate as an H3 antagonist, the following protocols represent standard methodologies employed in such studies.

2.1 Radioligand Competition Binding Assay (for Ki Determination)

This assay measures the ability of an unlabeled compound (this compound dioxalate) to compete with a radiolabeled ligand for binding to the target receptor.

-

Tissue Preparation: Rat cerebral cortex is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membrane fraction containing the H3 receptors. The resulting pellet is washed and resuspended in the assay buffer.

-

Assay Components:

-

Radioligand: A specific H3 receptor agonist or antagonist with high affinity, such as [3H]-(R)-α-methylhistamine, is used at a concentration near its Kd value.

-

Test Compound: this compound dioxalate is prepared in a series of increasing concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled H3 ligand (e.g., thioperamide) is used to determine the amount of non-specific binding of the radioligand.

-

-

Incubation: The membrane preparation, radioligand, and varying concentrations of this compound dioxalate are incubated together at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with cold buffer to remove any remaining unbound ligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of this compound dioxalate that inhibits 50% of the specific radioligand binding) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2 Functional Antagonism Assay (for KB Determination)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist, typically in an isolated tissue preparation.

-

Tissue Preparation: The guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Experimental Setup: The tissue is connected to an isometric force transducer to measure muscle contractions.

-

Procedure:

-

A cumulative concentration-response curve is generated for a selective H3 receptor agonist (e.g., R-α-methylhistamine), which inhibits electrically induced contractions of the ileum.

-

The tissue is then washed and incubated with a fixed concentration of this compound dioxalate for a set period.

-

A second concentration-response curve for the agonist is generated in the presence of the antagonist.

-

This process is repeated with several different concentrations of this compound dioxalate.

-

-

Data Analysis: The antagonistic effect is quantified by the rightward shift in the agonist's concentration-response curve. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. The pA2 value, which is equivalent to the pKB for a competitive antagonist, is determined from a Schild plot analysis.

Visualized Workflows and Signaling Pathways

3.1 Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the Ki value of a compound.

Caption: Workflow for a competitive radioligand binding assay.

3.2 Signaling Pathway: Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. As an autoreceptor, its activation by histamine inhibits further histamine synthesis and release. This compound dioxalate, as an antagonist, blocks this action.

Caption: Histamine H3 receptor antagonist signaling pathway.

References

The Enigmatic Subtype Selectivity of ROS 234 Dioxalate for Histamine H3 Receptors: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of ROS 234 dioxalate's interaction with the histamine H3 receptor (H3R), with a specific focus on the critical yet largely unexplored area of its selectivity for H3R subtypes. While this compound dioxalate is recognized as a potent H3R antagonist, a comprehensive profile of its activity across the various H3R isoforms is not available in publicly accessible literature. This guide, therefore, summarizes the existing data for this compound dioxalate and, in the absence of subtype-specific data for this compound, provides a detailed overview of H3R isoform pharmacology and the methodologies required to assess subtype selectivity, using data from other reference compounds to illustrate these principles.

This compound Dioxalate: A Profile of a Potent H3 Receptor Antagonist

This compound dioxalate has been characterized as a potent antagonist of the histamine H3 receptor. The majority of available data originates from studies on rodent and guinea pig tissues, which express a heterogeneous population of H3 receptors. These studies do not differentiate between the various splice variants of the receptor.

Table 1: Summary of Reported In Vitro and In Vivo Activity of this compound Dioxalate

| Parameter | Species/Tissue | Value | Reference |

| pKi | Rat cerebral cortex | 8.90 | [1][2] |

| pKB | Guinea-pig ileum | 9.46 | [1][2][3] |

| ED50 (ex vivo) | Rat cerebral cortex (i.p. admin) | 19.12 mg/kg | [1][2][3] |

Note: The provided data demonstrates high affinity and functional antagonism at the H3 receptor but does not provide insight into its selectivity for different H3 receptor isoforms.

The Landscape of Histamine H3 Receptor Isoforms

The complexity of H3 receptor pharmacology is significantly increased by the existence of multiple isoforms generated through alternative splicing of the H3R gene.[4][5] These isoforms primarily differ in the length and composition of their third intracellular loop (ICL3) and C-terminal tail, regions crucial for G-protein coupling and signaling regulation.[4] In humans, at least seven functionally competent 7TM isoforms have been identified, including H3(445), H3(453), H3(415), H3(413), H3(373), H3(365), and H3(329).[6][7]

Historically, drug discovery efforts have predominantly focused on the H3(445) isoform, which is often considered the canonical receptor.[7] However, recent research highlights that other isoforms, such as H3(365), are also expressed in various brain regions and can exhibit distinct pharmacological properties.[7] This emerging understanding underscores the importance of profiling new chemical entities against a panel of H3R isoforms.

Table 2: Comparative Binding Affinities of Reference Ligands for Human H3 Receptor Isoforms

As data for this compound dioxalate is unavailable, this table presents data for the agonist radioligand [3H]Nα-methylhistamine ([3H]NAMH) to illustrate the differential pharmacology across isoforms.

| H3R Isoform | [3H]NAMH Kd (nM) |

| H3(453) | Higher than shorter isoforms |

| H3(445) | Higher than shorter isoforms |

| H3(415) | Higher than shorter isoforms |

| H3(413) | Higher than shorter isoforms |

| H3(373) | Lower than longer isoforms |

| H3(365) | Lower than longer isoforms |

| H3(329) | Lower than longer isoforms |

Source: Adapted from Gao et al., 2023.[8] Note: The study indicates a higher affinity (lower Kd) for the shorter isoforms.

This differential affinity of a standard agonist highlights the potential for subtype-selective activity among H3R ligands.

Experimental Protocols for Determining H3 Receptor Subtype Selectivity

To ascertain the selectivity of a compound like this compound dioxalate for H3R subtypes, a series of binding and functional assays utilizing cells expressing individual recombinant human H3R isoforms are necessary.

Radioligand Binding Assays

These assays measure the affinity of a compound for a specific receptor isoform by assessing its ability to displace a radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

HEK293T cells are transiently transfected with plasmids encoding for a single human H3R isoform (e.g., H3(445), H3(365), etc.).

-

After 48 hours, cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation.

-

Membrane protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

Membrane preparations (typically 10-30 µg of protein) are incubated in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of a suitable H3R radioligand, such as the agonist [3H]Nα-methylhistamine ([3H]NAMH), is added. The concentration is typically chosen to be close to its Kd value for the respective isoform.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound dioxalate) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H3R ligand (e.g., 10 µM histamine).

-

The reaction is incubated to equilibrium (e.g., 60-90 minutes at 25°C).

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The resulting data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are crucial to determine whether a compound acts as an antagonist, agonist, or inverse agonist at a specific isoform and to quantify its potency and efficacy. Since H3 receptors are primarily coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6]

Protocol: cAMP Accumulation Assay

-

Cell Culture and Treatment:

-

HEK293T cells stably or transiently expressing a single H3R isoform are seeded in multi-well plates.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

To measure antagonist activity, cells are incubated with varying concentrations of the test compound (e.g., this compound dioxalate) followed by stimulation with a fixed concentration of an H3R agonist (e.g., histamine or (R)-α-methylhistamine) and a cAMP-stimulating agent (e.g., forskolin).

-

To measure agonist or inverse agonist activity, cells are incubated with varying concentrations of the test compound in the presence of forskolin alone.

-

-

cAMP Measurement:

-

Intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

-

-

Data Analysis:

-

For antagonists, the IC50 value is determined from the concentration-response curve, and the Schild regression analysis can be used to determine the pA2 value.

-

For agonists, the EC50 and Emax values are determined.

-

For inverse agonists, the IC50 and Imax values are determined.

-

Visualizing H3 Receptor Signaling and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the canonical H3 receptor signaling pathway and a typical experimental workflow for assessing subtype selectivity.

H3 Receptor Signaling Pathway

Caption: Canonical H3 Receptor Signaling Pathway.

Experimental Workflow for H3R Subtype Selectivity Profiling

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]

- 3. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]

- 4. mdpi.com [mdpi.com]

- 5. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

In-Depth Technical Guide: Pharmacokinetic Profile of ROS 234 Dioxalate

Disclaimer: This document summarizes the currently available public information regarding the pharmacokinetic profile of ROS 234 dioxalate. Comprehensive pharmacokinetic data, such as Cmax, Tmax, AUC, and plasma half-life, are not available in the public domain. The primary research articles describing the initial studies of this compound are not openly accessible, limiting the detail that can be provided on experimental protocols.

Introduction

This compound dioxalate is a research compound identified as a potent histamine H3 receptor antagonist.[1][2][3] It belongs to the 2-aminobenzimidazole class of compounds.[4] The available data focuses on its in vitro and ex vivo receptor binding affinity and its limited ability to cross the blood-brain barrier. This document collates the existing information to provide a concise technical overview for researchers, scientists, and drug development professionals.

Mechanism of Action: Histamine H3 Receptor Antagonism

This compound dioxalate functions as a potent antagonist at the histamine H3 receptor.[1][2][3] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively, in the central and peripheral nervous systems. By blocking the H3 receptor, this compound dioxalate is expected to increase the release of histamine and other neurotransmitters.

Signaling Pathway of H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit. Activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an antagonist, this compound dioxalate blocks the binding of histamine to the H3 receptor, thereby inhibiting this signaling cascade and preventing the downstream effects of H3 receptor activation.

Caption: Signaling pathway of the H3 receptor and the antagonistic action of this compound dioxalate.

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound dioxalate are not available in the reviewed literature. The primary focus of the existing data is on its distribution, specifically its ability to access the central nervous system.

Absorption, Metabolism, and Excretion

No information is publicly available regarding the absorption, metabolism, or excretion of this compound dioxalate.

Distribution

The key reported pharmacokinetic characteristic of this compound dioxalate is its poor penetration of the blood-brain barrier.[1][2][3] This is supported by an ex vivo binding study in rats, which demonstrated limited central nervous system access.[1][2][3]

Quantitative Pharmacological Data

The available quantitative data for this compound dioxalate primarily relates to its in vitro and ex vivo potency as an H3 receptor antagonist.

In Vitro and Ex Vivo Potency

| Parameter | Value | Species | Tissue/System | Reference |

| pKi | 8.90 | Rat | Cerebral Cortex H3-Receptor | [1][3] |

| pKB | 9.46 | Guinea-pig | Ileum H3-Receptor | [1][3] |

| ED50 | 19.12 mg/kg (i.p.) | Rat | Cerebral Cortex (ex vivo) | [1][3] |

Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration |

| Cmax | Not Available | - | - |

| Tmax | Not Available | - | - |

| AUC | Not Available | - | - |

| Half-life (t½) | Not Available | - | - |

| Bioavailability | Not Available | - | - |

| CNS Penetration | Poor/Limited | Rat | Intraperitoneal |

Experimental Protocols

Due to the inaccessibility of the full-text primary literature, detailed, compound-specific experimental protocols cannot be provided. The following is a generalized, representative protocol for an ex vivo binding study to assess CNS receptor occupancy, based on the available information that such a study was conducted for this compound dioxalate.

Representative Protocol: Ex Vivo H3 Receptor Occupancy in Rat Brain

Objective: To determine the in vivo potency of a test compound (e.g., this compound dioxalate) in occupying H3 receptors in the rat brain after peripheral administration.

Animals: Male Wistar rats (or other appropriate strain).

Procedure:

-

Animals are administered various doses of the test compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle via a specific route (e.g., intraperitoneal injection).

-

At a predetermined time point after administration (e.g., 30 or 60 minutes), animals are euthanized.

-

The brains are rapidly excised and the cerebral cortices are dissected on ice.

-

Brain tissue is homogenized in a suitable buffer.

-

The homogenates are subjected to centrifugation to isolate cell membranes.

-

The membrane preparations are incubated with a radiolabeled H3 receptor ligand (e.g., [3H]-(R)-α-methylhistamine) to determine the amount of unoccupied H3 receptors.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled H3 receptor agonist or antagonist.

-

The radioactivity in the samples is measured using liquid scintillation counting.

-

The percentage of H3 receptor occupancy for each dose of the test compound is calculated by comparing the specific binding in the brains of treated animals to that in vehicle-treated animals.

-

The ED50 (the dose required to achieve 50% receptor occupancy) is determined by non-linear regression analysis of the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for an ex vivo binding study to determine CNS receptor occupancy.

Caption: Generalized workflow for an ex vivo CNS receptor occupancy study.

Conclusion

The available data on this compound dioxalate indicate that it is a potent histamine H3 receptor antagonist. The most significant piece of pharmacokinetic information is its limited ability to penetrate the central nervous system, as evidenced by an ex vivo binding study in rats. A comprehensive pharmacokinetic profile, including data on its absorption, metabolism, and excretion, is not publicly available. Further research would be required to fully characterize the ADME properties of this compound.

References

Technical Guide: Solubility and Characteristics of ROS 234 Dioxalate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility of ROS 234 dioxalate in Dimethyl Sulfoxide (DMSO) and water. It includes quantitative data, detailed experimental protocols for solubility determination, and a look into the compound's mechanism of action through its associated signaling pathway.

Introduction to this compound Dioxalate

This compound dioxalate is a potent Histamine H3 (H₃) receptor antagonist.[1][2] It is recognized for its high affinity for the H₃ receptor, with a pKᵢ of 8.90 for the rat cerebral cortex receptor.[2] The H₃ receptor primarily functions as a presynaptic autoreceptor in the central nervous system, where it modulates the release of histamine and other neurotransmitters.[3] Due to this role, H₃ receptor antagonists like this compound dioxalate are investigated for their potential in treating various neurological and cognitive disorders.[4] The compound has the chemical formula C₁₃H₁₅N₅·2C₂H₂O₄ and a molecular weight of 421.37.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property in drug discovery, influencing its formulation, delivery, and bioavailability. Below is a summary of the known solubility limits for this compound dioxalate in two common laboratory solvents.

| Solvent | Molar Solubility (mM) |

| Water | 50 |

| DMSO | 50 |

This data is based on information provided by chemical suppliers.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for preclinical research. The two primary methods are the thermodynamic (shake-flask) and kinetic methods. The kinetic method is often employed in high-throughput screening during early drug discovery.

Kinetic Solubility Determination using a DMSO Stock Solution

This method assesses the solubility of a compound in an aqueous buffer after being introduced from a concentrated DMSO stock. It is a widely used high-throughput method to estimate aqueous solubility.

Materials:

-

This compound dioxalate

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for analysis)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Spectrophotometer (plate reader) or HPLC-UV/LC-MS system

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound dioxalate (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved. For higher solubility, gentle warming (to 37°C) or sonication can be applied.

-

Serial Dilution: If creating a standard curve, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of the DMSO stock solution (e.g., 2 µL of 10 mM stock) to a larger volume of aqueous buffer (e.g., 198 µL of PBS pH 7.4) in the wells of a 96-well plate. This results in a final DMSO concentration of 1% and a theoretical compound concentration of 100 µM.

-

Incubation and Equilibration: Seal the plate and incubate at room temperature for a set period (typically 1.5 to 24 hours) with continuous shaking. This allows for the precipitation of the compound that is insoluble at the tested concentration.

-

Separation of Precipitate: Following incubation, separate any precipitated solid. This is commonly done by filtering the plate through a filter plate (e.g., 0.45 µm) or by centrifugation followed by careful removal of the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant. This can be done using a variety of methods:

-

UV/Vis Spectrophotometry: Measure the absorbance at the compound's λₘₐₓ and determine the concentration using a standard curve prepared in the same solvent mixture (e.g., 1% DMSO in PBS).

-

HPLC or LC/MS: For higher accuracy and for compounds with low UV absorbance, quantify the concentration using a validated HPLC or LC/MS method.[5][6]

-

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5] It measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.

Materials:

-

This compound dioxalate (solid powder)

-

Water (HPLC-grade) or other aqueous buffer

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

Analytical balance

-

HPLC-UV or LC/MS system for quantification

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound dioxalate to a known volume of the solvent (water or buffer) in a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the filtered, saturated solution with the appropriate solvent and quantify the concentration of this compound dioxalate using a validated analytical method like HPLC-UV or LC/MS against a standard curve.

Mechanism of Action and Signaling Pathway

This compound dioxalate functions as an antagonist of the Histamine H₃ receptor, which is a G protein-coupled receptor (GPCR). The H₃ receptor is constitutively active and coupled to the Gαi/o subunit of the heterotrimeric G protein.

Signaling Cascade:

-

Receptor Activation (Agonist Binding): When an agonist binds to the H₃ receptor, it activates the Gαi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and affect downstream signaling cascades, including the modulation of neurotransmitter release.[7]

Effect of this compound Dioxalate (Antagonist): As an antagonist, this compound dioxalate binds to the H₃ receptor but does not activate it. Instead, it blocks the binding of histamine and other agonists. This action prevents the Gαi/o-mediated inhibition of adenylyl cyclase, thereby leading to a relative increase in cAMP levels and disinhibition of neurotransmitter release.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining kinetic solubility in a high-throughput screening environment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

molecular weight and formula of ROS 234 dioxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for ROS 234 dioxalate, a potent histamine H3 receptor antagonist.

Core Data Summary

The following table summarizes the key quantitative data for this compound dioxalate.

| Parameter | Value | Source(s) |

| Molecular Weight | 421.37 g/mol | [1][2] |

| Chemical Formula | C₁₃H₁₅N₅·2C₂H₂O₄ | [1][2] |

| Combined Formula | C₁₇H₁₉N₅O₈ | [3][4] |

| CAS Number | 1781941-93-2 | [1] |

| Purity | ≥99% | [1] |

| Solubility | Soluble to 50 mM in water and DMSO | [1] |

| pKi (Rat cerebral cortex H₃-receptor) | 8.90 | [3] |

| pKB (Guinea-pig ileum H₃-receptor) | 9.46 | [3] |

| ED₅₀ (in vivo, Rat cerebral cortex) | 19.12 mg/kg (intraperitoneal) | [3] |

Physicochemical Properties

This compound dioxalate, with the chemical name N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate, is a potent and selective antagonist for the histamine H₃ receptor. The compound is typically supplied as a dioxalate salt, which enhances its solubility in aqueous solutions, making it suitable for a range of in vitro and in vivo experimental applications.

Biological Activity and Mechanism of Action

This compound dioxalate functions as a high-affinity antagonist of the histamine H₃ receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As a presynaptic autoreceptor, the H₃ receptor tonically inhibits the synthesis and release of histamine. It also acts as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

By antagonizing the H₃ receptor, this compound dioxalate blocks the inhibitory effect of endogenous histamine, leading to an enhanced release of histamine and other neurotransmitters. This mechanism of action underlies its potential therapeutic applications in neurological and psychiatric disorders.

Histamine H₃ Receptor Signaling Pathway

The histamine H₃ receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate downstream effectors, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release. As an antagonist, this compound dioxalate blocks these signaling cascades.

Caption: Histamine H₃ Receptor Signaling Pathway and the Antagonistic Action of this compound Dioxalate.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific applications of this compound dioxalate are proprietary and not publicly available. However, the following are representative methodologies for characterizing H₃ receptor antagonists.

Radioligand Binding Assay for H₃ Receptor Affinity

This in vitro assay determines the binding affinity of a compound to the H₃ receptor.

1. Materials:

- Cell membranes expressing the histamine H₃ receptor (e.g., from HEK293 or CHO cells).

- Radioligand, typically [³H]Nα-methylhistamine.

- This compound dioxalate or other test compounds.

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Wash buffer (ice-cold).

- Scintillation cocktail.

2. Procedure:

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

- Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

- Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

- Wash the filters with ice-cold wash buffer to remove non-specific binding.

- Measure the radioactivity on the filters using a scintillation counter.

- Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.

In Vivo Microdialysis for Neurotransmitter Release

This in vivo technique measures the effect of this compound dioxalate on the extracellular levels of neurotransmitters in specific brain regions of living animals.

1. Materials:

- Stereotaxic apparatus.

- Microdialysis probes.

- Perfusion pump.

- Artificial cerebrospinal fluid (aCSF).

- This compound dioxalate dissolved in a suitable vehicle.

- Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

2. Procedure:

- Surgically implant a microdialysis probe into the brain region of interest (e.g., cortex, striatum) of an anesthetized animal.

- Continuously perfuse the probe with aCSF at a slow, constant flow rate.

- Collect dialysate samples at regular intervals to establish a baseline of neurotransmitter levels.

- Administer this compound dioxalate (e.g., via intraperitoneal injection).

- Continue collecting dialysate samples to measure changes in neurotransmitter concentrations post-administration.

- Analyze the dialysate samples to quantify the levels of histamine, dopamine, acetylcholine, etc.

Logical Workflow for H₃ Antagonist Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel H₃ receptor antagonist like this compound dioxalate.

Caption: Preclinical Evaluation Workflow for a Histamine H₃ Receptor Antagonist.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: ROS 234 Dioxalate for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the histamine H3 receptor antagonist, ROS 234 dioxalate. This document outlines suppliers, purity specifications, the core signaling pathway it modulates, and detailed experimental protocols for its characterization.

Supplier and Purity Information

This compound dioxalate is commercially available from several reputable suppliers, ensuring its accessibility for research purposes. The purity of the compound is a critical factor for the reliability and reproducibility of experimental results. The following table summarizes the available information from key suppliers.

| Supplier | Catalog Number | Purity Specification | Method |

| Tocris Bioscience | 2034 | ≥99% | HPLC |

| R&D Systems | 2034 | ≥99% | Not Specified[1] |

| MedChemExpress | HY-107563A | >98% | Not Specified |

| Nordic Biosite | HY-107563A | Not Specified | Not Specified[2] |

| Immunomart | HY-107563A | Not Specified | Not Specified |

Note: It is always recommended to refer to the batch-specific certificate of analysis provided by the supplier for the most accurate and up-to-date purity information.

Core Signaling Pathway: Histamine H3 Receptor Antagonism

This compound dioxalate is a potent antagonist of the histamine H3 receptor (H3R).[3] The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It predominantly couples to the Gαi/o subunit of heterotrimeric G proteins.

Upon activation by its endogenous ligand, histamine, the H3R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By acting as an antagonist, this compound dioxalate blocks the binding of histamine to the H3R, thereby preventing this inhibitory signaling cascade. This leads to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels.

The following diagram illustrates the signaling pathway of the histamine H3 receptor and the mechanism of action for this compound dioxalate.

Caption: Histamine H3 Receptor Signaling Pathway and Antagonism by this compound Dioxalate.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound dioxalate with the histamine H3 receptor.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound dioxalate for the histamine H3 receptor.

Materials:

-

Cell membranes expressing the human histamine H3 receptor (e.g., from HEK293 or CHO cells)

-

[3H]-Nα-methylhistamine (Radioligand)

-

This compound dioxalate (Test Compound)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw cell membrane preparations on ice. Homogenize the membranes in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

25 µL of assay buffer

-

25 µL of various concentrations of this compound dioxalate (or vehicle for total binding, and a saturating concentration of a known H3R ligand for non-specific binding)

-

50 µL of [3H]-Nα-methylhistamine (at a final concentration close to its Kd)

-

100 µL of the cell membrane suspension

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Scintillation Counting: Allow the filters to dry completely. Add 200 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound dioxalate by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the functional effect of this compound dioxalate on histamine-induced inhibition of cAMP production.

Materials:

-

CHO or HEK293 cells stably expressing the human histamine H3 receptor

-

Histamine

-

This compound dioxalate

-

Forskolin

-

Cell culture medium

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

384-well white plates

Procedure:

-

Cell Seeding: Seed the H3R-expressing cells into 384-well white plates at an appropriate density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of this compound dioxalate in assay buffer. Prepare a solution of histamine at a concentration that gives a submaximal response (e.g., EC80).

-

Assay:

-

Aspirate the cell culture medium from the wells.

-

Add 10 µL of the this compound dioxalate dilutions to the wells and incubate for 15 minutes at room temperature.

-

Add 10 µL of the histamine solution to the wells.

-

Add 10 µL of forskolin solution to all wells to stimulate adenylyl cyclase.

-

Incubate the plate for 30 minutes at room temperature.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound dioxalate concentration. Determine the IC50 value of this compound dioxalate by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a GPCR antagonist like this compound dioxalate.

Caption: General Workflow for GPCR Antagonist Characterization.

References

Methodological & Application

Application Notes and Protocols for the Study of Reactive Oxygen Species (ROS) in Cell Culture Experiments

A Note on "ROS 234 Dioxalate"

Initial research indicates a potential misunderstanding regarding the compound "this compound dioxalate." This compound is consistently identified in scientific literature and by chemical suppliers as a potent histamine H3 receptor antagonist.[1][2] The "ROS" in its designation appears to be part of its chemical identifier and not indicative of a direct function related to Reactive Oxygen Species (ROS).

While some research suggests a potential link between H3 receptor antagonists and the mitigation of oxidative stress, and certain benzimidazole derivatives (the chemical class of this compound dioxalate) may influence ROS production, there is no direct evidence to support the use of "this compound dioxalate" as a tool for inducing or studying ROS in cell culture.[3][4][5]

Therefore, these application notes will focus on the broader, and likely intended, topic of working with Reactive Oxygen Species (ROS) in cell culture experiments. This guide will provide researchers, scientists, and drug development professionals with detailed protocols and data presentation formats for investigating the roles of ROS in various cellular processes.

Introduction to Reactive Oxygen Species (ROS) in Cell Culture

Reactive Oxygen Species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[6][7] In cell culture, ROS are critical signaling molecules involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[7] However, an imbalance between ROS production and the cell's antioxidant defense mechanisms can lead to oxidative stress, a condition implicated in numerous pathologies, including cancer, neurodegenerative diseases, and cardiovascular disease.[6][7]